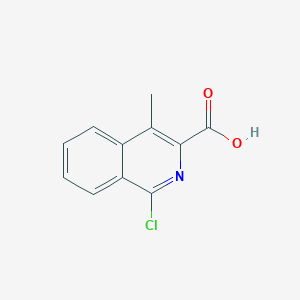
1-Chloro-4-methylisoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methylisoquinoline-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Methylisoquinoline-3-carboxylic acid+SOCl2→1-Chloro-4-methylisoquinoline-3-carboxylic acid+SO2+HCl
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylisoquinoline is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
化学反応の分析
Types of Reactions
1-Chloro-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1-amino-4-methylisoquinoline-3-carboxylic acid or 1-alkoxy-4-methylisoquinoline-3-carboxylic acid.
Oxidation: Formation of 1-chloro-4-carboxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 1-chloro-4-methylisoquinoline-3-methanol.
科学的研究の応用
1-Chloro-4-methylisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active isoquinoline derivatives.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 1-chloro-4-methylisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and carboxylic acid groups can interact with active sites of enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
類似化合物との比較
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
4-Methylisoquinoline-3-carboxylic acid: Lacks the chlorine atom, which may reduce its ability to undergo nucleophilic substitution reactions.
1-Bromo-4-methylisoquinoline-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which may influence its reactivity and steric properties.
特性
CAS番号 |
89928-55-2 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC名 |
1-chloro-4-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
PIROAHWCKIKPJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
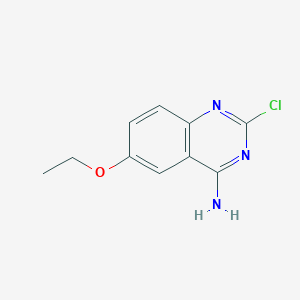
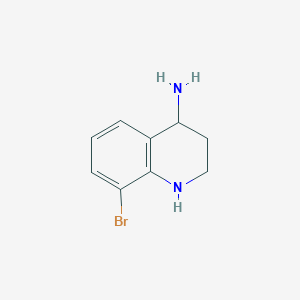
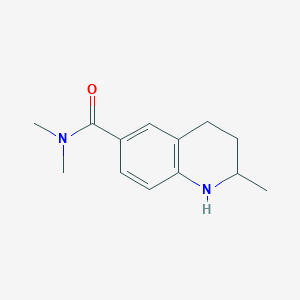

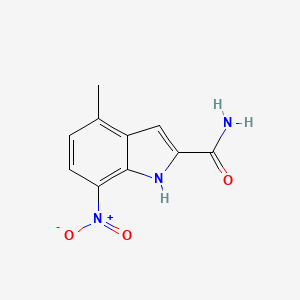

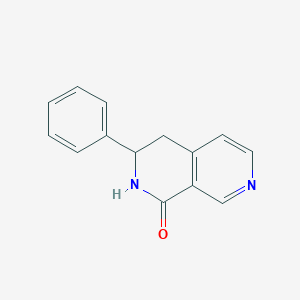
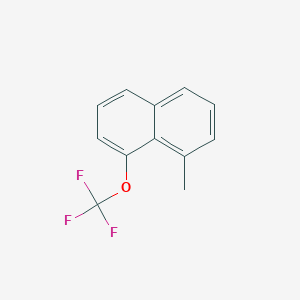




![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)
